An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic organic compound belonging to the isoxazole class. The isoxazole scaffold is of significant interest in medicinal chemistry, as it is a key component in numerous bioactive molecules and approved drugs. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 5-Ethyl-isoxazole-4-carboxylic acid, compiled from available chemical data and literature on analogous compounds. Due to the limited specific experimental data for this particular molecule in the public domain, information from closely related compounds is utilized to provide a predictive and comparative context.
Chemical Properties and Structure
5-Ethyl-isoxazole-4-carboxylic acid is characterized by a five-membered isoxazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 4-position.
Table 1: Chemical and Physical Properties of 5-Ethyl-isoxazole-4-carboxylic Acid and Related Compounds
| Property | 5-Ethyl-isoxazole-4-carboxylic acid | 5-Methylisoxazole-4-carboxylic acid | 3-Ethyl-5-methylisoxazole-4-carboxylic acid |
| CAS Number | 134541-03-0 | 42831-50-5 | 17147-85-2 |
| Molecular Formula | C6H7NO3 | C5H5NO3 | C7H9NO3 |
| Molecular Weight | 141.12 g/mol | 127.10 g/mol | 155.15 g/mol |
| IUPAC Name | 5-ethyl-1,2-oxazole-4-carboxylic acid | 5-methyl-1,2-oxazole-4-carboxylic acid | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid |
| SMILES String | CCC1=C(C=NO1)C(=O)O | CC1=C(C=NO1)C(=O)O | CCC1=NOC(=C1C(=O)O)C |
| InChI Key | Not available | VQBXUKGMJCPBMF-UHFFFAOYSA-N | RSWFHHWVFZWIMV-UHFFFAOYSA-N |
| Melting Point | 85-87 °C | 144-148 °C | 118-128 °C |
| Boiling Point | 290.4±20.0 °C (Predicted) | Not available | Not available |
| pKa | 2.81±0.10 (Predicted) | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Experimental Protocols
Representative Synthesis of 5-Substituted-isoxazole-4-carboxylic Acids
This protocol describes a two-step process: the formation of the ethyl ester of the isoxazole carboxylic acid, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-Ethylisoxazole-4-carboxylate
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Reaction Setup: A solution of ethyl propiolate and an excess of 1-nitropropane in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
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Reagent Addition: A dehydrating agent, such as phenyl isocyanate, and a catalytic amount of a non-nucleophilic base, like triethylamine, are added to the solution.
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Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield ethyl 5-ethylisoxazole-4-carboxylate.
Step 2: Hydrolysis to 5-Ethyl-isoxazole-4-carboxylic Acid
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Reaction Setup: The purified ethyl 5-ethylisoxazole-4-carboxylate is dissolved in a mixture of a strong acid, such as 60% aqueous sulfuric acid.[2]
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Reaction Conditions: The solution is heated to reflux for several hours to facilitate the hydrolysis of the ester. The reaction is monitored by TLC until the starting material is consumed.
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Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate of 5-Ethyl-isoxazole-4-carboxylic acid is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
While specific spectra for 5-Ethyl-isoxazole-4-carboxylic acid are not available, its structure allows for the prediction of its key spectroscopic features based on the known spectral data of isoxazole and carboxylic acid moieties.[3][4]
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¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton, typically downfield.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the isoxazole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the downfield region.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp and strong C=O stretching absorption, and characteristic C=N and C-O stretching frequencies for the isoxazole ring.[4]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the ethyl substituent.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 5-Ethyl-isoxazole-4-carboxylic acid.
Biological Significance and Potential Signaling Pathways
While no specific biological data for 5-Ethyl-isoxazole-4-carboxylic acid has been found, the isoxazole-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The biological activity is often attributed to the ability of the isoxazole ring and its substituents to interact with various biological targets, including enzymes and receptors.
For instance, some isoxazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[7] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive isoxazole derivative, based on the known targets of similar heterocyclic compounds.
Hypothetical Signaling Pathway Modulation by an Isoxazole Derivative
Caption: Conceptual diagram of an isoxazole derivative inhibiting a target enzyme and modulating a downstream signaling pathway.
Conclusion
5-Ethyl-isoxazole-4-carboxylic acid represents a molecule of interest within the broader class of bioactive isoxazoles. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, structure, and potential synthesis based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic profile, and biological activities, which may uncover its potential as a valuable building block in drug discovery and development.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
